Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-4-cyano-3-methylthiophene-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other ester or amide groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alcohols or amines in the presence of acid or base catalysts.
Major Products:
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Amine derivatives of the thiophene ring.
Substitution: Various esters or amides depending on the substituent used.
Scientific Research Applications
Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
- Tert-butyl 5-amino-4-cyano-2-methylthiophene-3-carboxylate
- Tert-butyl 5-amino-3-cyano-4-methylthiophene-2-carboxylate
- Tert-butyl 4-amino-5-cyano-3-methylthiophene-2-carboxylate
Uniqueness: Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research for developing new chemical entities and studying structure-activity relationships .
Properties
IUPAC Name |
tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-6-7(5-12)9(13)16-8(6)10(14)15-11(2,3)4/h13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVASFJFSHRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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